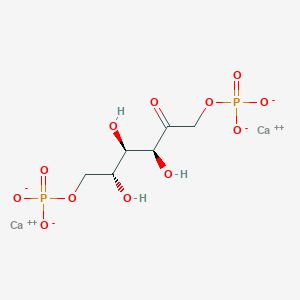
2-Methylindolin-1-amine hydrochloride
概要
説明
2-Methylindolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 . It is a solid substance under normal conditions . This compound is used as a synthetic intermediate of Indapamide, an antihypertensive agent and a diuretic .
Molecular Structure Analysis
The linear formula of 2-Methylindolin-1-amine hydrochloride is C9H13ClN2 . The InChI string representation of its structure isInChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9 (8)11 (7)10;/h2-5,7H,6,10H2,1H3;1H . The Canonical SMILES representation is CC1CC2=CC=CC=C2N1N.Cl . Physical And Chemical Properties Analysis
2-Methylindolin-1-amine hydrochloride is a solid substance under normal conditions . It has a molecular weight of 184.67 . The compound’s storage temperature is in an inert atmosphere, 2-8°C .科学的研究の応用
Pharmaceutical Intermediates
2-Methylindolin-1-amine hydrochloride: is utilized as a synthetic intermediate in the production of various pharmaceuticals. It serves as a building block in the synthesis of Indapamide , an antihypertensive and diuretic medication . The compound’s ability to introduce amino and methyl groups into molecules makes it valuable for creating a wide range of therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug discovery and development. Its unique chemical properties allow for the creation of novel compounds that could act as lead structures in the development of new drugs . Research is ongoing to fully understand its capabilities in this field.
Material Science
2-Methylindolin-1-amine hydrochloride: has potential applications in material science, particularly in the development of new materials with specific properties. Its molecular structure could be beneficial in creating polymers or other materials with desired characteristics.
Biochemistry
Biogenic amines, which include compounds like 2-Methylindolin-1-amine hydrochloride , play significant roles in various biochemical processes. They are involved in the decarboxylation of amino acids and are essential in the synthesis of hormones and neurotransmitters .
Organic Synthesis
This compound is a versatile reagent in organic synthesis, offering a platform for the introduction of amino and methyl moieties into different molecules. Its use can streamline the synthesis of complex organic compounds, making it a valuable tool for chemists.
Chemical Research
In chemical research, 2-Methylindolin-1-amine hydrochloride is used for its reactivity in various chemical reactions. It can be employed in studies aiming to understand reaction mechanisms or to develop new synthetic methodologies .
Analytical Chemistry
The compound’s properties make it suitable for use in analytical chemistry, where it can be part of assays or serve as a standard in quantitative analysis. Its well-defined structure and reactivity are advantageous for precise measurements .
Biopolymer Synthesis
2-Methylindolin-1-amine hydrochloride: is also used in the synthesis of biopolymers. It can act as a monomer or a cross-linking agent, contributing to the development of biodegradable and biocompatible materials.
Safety and Hazards
The safety information for 2-Methylindolin-1-amine hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .
作用機序
Target of Action
2-Methylindolin-1-amine hydrochloride is a synthetic intermediate of Indapamide , a thiazide-like diuretic . The primary target of this compound is likely related to the mechanism of action of Indapamide, which primarily targets the kidneys .
Mode of Action
Indapamide works by inhibiting sodium reabsorption in the cortical dilution segment of the distal convoluted tubule .
Biochemical Pathways
As an intermediate in the synthesis of indapamide, it may be involved in pathways related to sodium and water reabsorption in the kidneys .
Result of Action
As an intermediate in the synthesis of indapamide, it may contribute to the diuretic and antihypertensive effects of the drug .
特性
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRKULRSHGFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372182 | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolin-1-amine hydrochloride | |
CAS RN |
31529-47-2, 102789-79-7 | |
| Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylindolin-1-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RF0HJ558 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
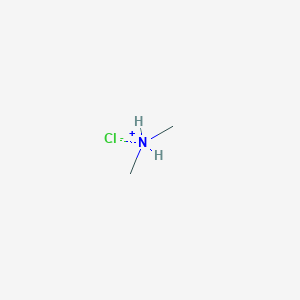
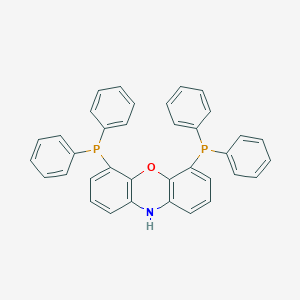
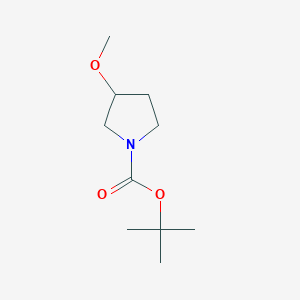


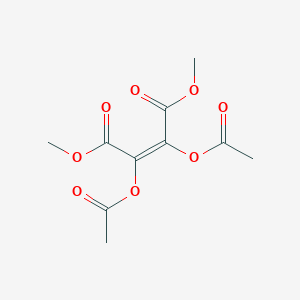
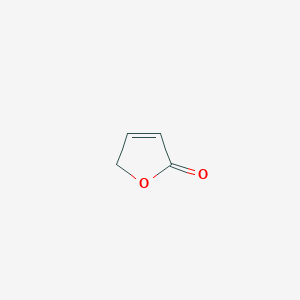
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
